molecular formula C13H10S3 B1142474 3/'-Methylterthiophene CAS No. 113386-76-8

3/'-Methylterthiophene

Cat. No.: B1142474
CAS No.: 113386-76-8
M. Wt: 262.41
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Description

3'-Methylterthiophene is an oligothiophene derivative consisting of three linearly linked thiophene rings, with a methyl group substituted at the 3' position of the central thiophene unit. This structural modification enhances its electronic properties, making it relevant in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaic devices . The methyl group influences conjugation length, solubility, and intermolecular interactions, which are critical for charge transport and material stability.

Properties

CAS No.

113386-76-8

Molecular Formula

C13H10S3

Molecular Weight

262.41

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Structure Substituents Molecular Formula Molecular Weight (g/mol)
3'-Methylterthiophene Terthiophene with 3'-CH₃ Methyl at central thiophene C₁₃H₁₀S₃ 254.41
3-Methylthiophene Single thiophene ring Methyl at C3 position C₅H₆S 98.16
Tetraphenylthiophene Single thiophene ring Four phenyl groups at C2 and C5 C₂₈H₂₀S 388.53
3-Acetylthiophene Single thiophene ring Acetyl group at C3 position C₆H₆OS 126.17

Key Observations :

  • 3'-Methylterthiophene has extended conjugation due to three linked thiophenes, enabling superior charge mobility compared to single-ring derivatives like 3-Methylthiophene .
  • Tetraphenylthiophene ’s bulky phenyl groups reduce solubility in polar solvents but improve thermal stability (>98% purity under standard conditions) .
  • 3-Acetylthiophene ’s electron-withdrawing acetyl group alters reactivity, making it a precursor for cross-coupling reactions, unlike methyl-substituted analogs .

Physicochemical Properties

Property 3'-Methylterthiophene 3-Methylthiophene Tetraphenylthiophene 3-Acetylthiophene
Melting Point (°C) 85–90 (estimated) -15 to -10 220–225 30–35
Boiling Point (°C) 310–320 (decomposes) 113–115 480 (decomposes) 210–215
Solubility Moderate in CHCl₃ High in THF Low in polar solvents High in acetone
λₘₐₓ (nm) 380–400 240–260 290–310 270–290

Notes:

  • The extended conjugation in 3'-Methylterthiophene results in a redshifted absorption spectrum (~380–400 nm) compared to single-ring analogs .
  • Tetraphenylthiophene’s high thermal stability (decomposition at 480°C) suits high-temperature applications, while 3-Acetylthiophene’s lower melting point aids solution processing .

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